molecular formula C14H18O3 B1682491 Stiripentol CAS No. 49763-96-4

Stiripentol

Cat. No. B1682491
CAS RN: 49763-96-4
M. Wt: 234.29 g/mol
InChI Key: IBLNKMRFIPWSOY-FNORWQNLSA-N
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Description

Stiripentol is an antiepileptic agent used in combination with clobazam to treat seizures associated with Dravet syndrome . It is an aromatic allylic alcohol drug, which makes it structurally unique from other antiepileptic drugs .


Synthesis Analysis

A one-pot synthesis of Stiripentol (STP) has been reported where initially 3, 4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH .


Molecular Structure Analysis

Stiripentol is an α-ethylene alcohol; its chemical formula is 4,4-dimethyl-1-[3,4-(methylendioxy)-phenyl]-1penten-3-ol . It is chiral and used medically as the racemate . The R enantiomer is around 2.5 times more active than the S enantiomer .


Chemical Reactions Analysis

Stiripentol undergoes acid degradation where the hydroxyl moiety is protonated with hydrochloric acid and subsequently substituted with chloride ion to give the halogenated derivative .


Physical And Chemical Properties Analysis

Stiripentol has a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol .

Safety And Hazards

Stiripentol can cause drowsiness, especially if you also drink alcohol or take other medicines that can make you sleepy . A small number of people have thoughts about suicide while taking stiripentol . Severe side effects include significant weight loss, easy bruising, unusual bleeding, purple or red spots under your skin, or low white blood cell counts .

Future Directions

The future of precision medicine for genetic epilepsy looks bright if key opportunities on the horizon can be pursued with strategic and coordinated effort . Based on findings, stiripentol is suggested as an effective and well-tolerated therapeutic option not only in Dravet syndrome but also in other epilepsy syndromes with or without an established genetic aetiology .

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860609
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Stiripentol

CAS RN

49763-96-4, 137767-55-6
Record name Stiripentol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stiripentol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STIRIPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

73-74
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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